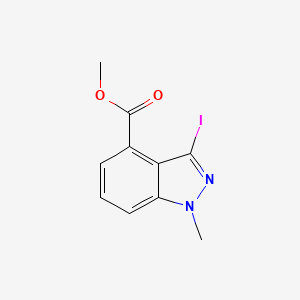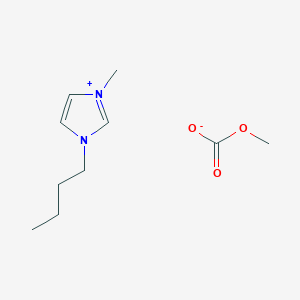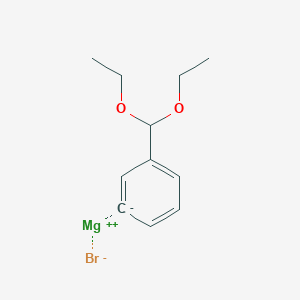![molecular formula C30H36Cl2N2P2Ru B6336345 Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II), 97% CAS No. 1196467-26-1](/img/structure/B6336345.png)
Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II), 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II), 97% (DCBPPR) is a coordination compound of ruthenium(II) and a phosphine ligand. It is a white powder that is soluble in organic solvents. DCBPPR is used in a variety of scientific research applications, such as catalysis, electrochemical studies, and spectroscopy.
科学的研究の応用
Electrochemical Detection
Dichlorobis[3-(diphenylphosphino)propylamine]ruthenium(II) shows potential in electrochemical applications. A study by Abu-Nameh (2020) utilized a related ruthenium complex for the electrochemical detection of tadalafil, demonstrating a linear range between 30.0 and 80.0 μM with notable detection and quantitation limits (Abu-Nameh, 2020).
Catalysis in Organic Reactions
Srivastava et al. (2003) reported the use of a dichlorotris(triphenylphosphine)ruthenium(II) complex in the liquid phase hydroformylation of propene, demonstrating its catalytic capabilities (Srivastava et al., 2003).
Synthesis of Hybrid Complexes
Warad et al. (2010) investigated the synthesis of hybrid 3-(triethoxysilyl)propylamine phosphine ruthenium(II) complexes, highlighting their structural behaviors and potential applications in materials science (Warad et al., 2010).
Spectroscopy and Emission Studies
Klassen and Crosby (1968) studied the absorption and emission properties of ruthenium(II) complexes with tertiary phosphine ligands, indicating potential applications in spectroscopy (Klassen & Crosby, 1968).
Homogeneous Hydrogen Transfer
Speier and Markó (1981) explored the role of dichlorotris(triphenylphosphine)ruthenium(II) in homogeneous hydrogen transfer from alcohols to olefins, providing insights into reaction mechanisms and catalyst roles (Speier & Markó, 1981).
Phase Transfer-Catalyzed Reduction Reactions
Januszkiewicz and Alpar (1983) demonstrated the efficiency of dichlorotris(triphenylphosphine)ruthenium(II) in phase transfer-catalyzed reduction reactions, indicating its usefulness in organic synthesis (Januszkiewicz & Alpar, 1983).
Anticancer Activity Evaluation
Oliveira et al. (2020) synthesized ruthenium(ii) diclofenac-based complexes and evaluated their anticancer activity against various tumor cell lines, suggesting potential in medical research (Oliveira et al., 2020).
Chiral Atropisomeric Chelating Diphosphine Ligands
Benincori et al. (1995) presented ruthenium(II) dichloride complexes as new chiral atropisomeric heterocyclic ligands, important for stereoselective reactions in organic chemistry (Benincori et al., 1995).
作用機序
Target of Action
Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II) is a complex compound that primarily acts as a catalyst
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II). For instance, factors such as temperature, pH, and the presence of other chemicals can affect the catalytic activity of the compound . .
特性
IUPAC Name |
dichlororuthenium;3-diphenylphosphanylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H18NP.2ClH.Ru/c2*16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;;;/h2*1-6,8-11H,7,12-13,16H2;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZFSEGMJUGESY-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCN)C2=CC=CC=C2.C1=CC=C(C=C1)P(CCCN)C2=CC=CC=C2.Cl[Ru]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36Cl2N2P2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95%](/img/structure/B6336275.png)


![Dichloro{(S)-(-)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}[(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II)](/img/structure/B6336305.png)
![2-{2-[(2R,5R)-2,5-Dimethyl-1-phospholano]phenyl}1,3-dioxolane, 97%](/img/structure/B6336311.png)

![Dicyclohexyl[9-(3-phenylpropyl)fluoren-9-yl]phosphonium tetrafluoroborate, 95% [cataCXium® FPrPh]](/img/structure/B6336318.png)
![Dicyclohexyl(9-butylfluoren-9-yl)phosphonium tetrafluoroborate, 95% [cataCXium© FBu]](/img/structure/B6336325.png)
![Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336333.png)
![Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate](/img/structure/B6336334.png)
![(R,R)-[COD]Ir[Ph2PThrePHOX], 97%](/img/structure/B6336335.png)

![Dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336357.png)